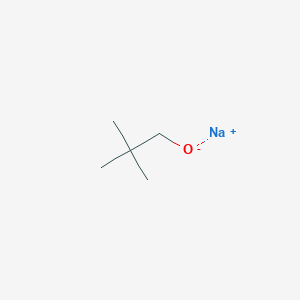

Sodium 2,2-dimethylpropan-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2,2-dimethylpropan-1-olate: is an organosodium compound with the molecular formula C5H11NaO . It is a sodium alkoxide derived from 2,2-dimethylpropan-1-ol. This compound is known for its strong basicity and is commonly used in organic synthesis as a strong base and nucleophile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethylpropan-1-olate can be synthesized by reacting 2,2-dimethylpropan-1-ol with sodium metal. The reaction typically takes place in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction can be represented as follows:

2,2-dimethylpropan-1-ol+Na→Sodium 2,2-dimethylpropan-1-olate+H2

The reaction is exothermic and should be carried out under controlled conditions to ensure safety .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Sodium 2,2-dimethylpropan-1-olate can act as a nucleophile in substitution reactions, replacing a leaving group in an organic molecule.

Elimination Reactions: It can also act as a base in elimination reactions, removing a proton from a molecule to form a double bond.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can be used to generate other reactive species that participate in such reactions.

Common Reagents and Conditions:

Solvents: Common solvents include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the sodium alkoxide.

Temperature: Reactions are often carried out at low temperatures to control the reactivity of the sodium alkoxide.

Major Products: The major products of reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in substitution reactions, the product will be the molecule with the leaving group replaced by the 2,2-dimethylpropan-1-olate group .

Applications De Recherche Scientifique

Chemistry: Sodium 2,2-dimethylpropan-1-olate is widely used in organic synthesis as a strong base and nucleophile. It is employed in the formation of carbon-carbon bonds, deprotonation of weak acids, and as a catalyst in various organic reactions .

Biology and Medicine: While its direct applications in biology and medicine are limited, this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also used in the preparation of intermediates for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its strong basicity makes it useful in various chemical manufacturing processes .

Mécanisme D'action

The primary mechanism of action of sodium 2,2-dimethylpropan-1-olate is its ability to act as a strong base and nucleophile. It can deprotonate weak acids, generating reactive intermediates that can undergo further chemical transformations. The sodium ion stabilizes the negative charge on the oxygen atom, making the compound highly reactive in nucleophilic substitution and elimination reactions .

Comparaison Avec Des Composés Similaires

- Sodium methoxide (CH3ONa)

- Sodium ethoxide (C2H5ONa)

- Sodium tert-butoxide (C4H9ONa)

Comparison: Sodium 2,2-dimethylpropan-1-olate is similar to other sodium alkoxides in its basicity and nucleophilicity. its bulkier structure compared to sodium methoxide and sodium ethoxide can lead to different reactivity and selectivity in chemical reactions. The steric hindrance provided by the 2,2-dimethylpropan-1-olate group can influence the outcome of reactions, making it a unique reagent in organic synthesis .

Propriétés

Formule moléculaire |

C5H11NaO |

|---|---|

Poids moléculaire |

110.13 g/mol |

Nom IUPAC |

sodium;2,2-dimethylpropan-1-olate |

InChI |

InChI=1S/C5H11O.Na/c1-5(2,3)4-6;/h4H2,1-3H3;/q-1;+1 |

Clé InChI |

YQMLGVNRTAQUFQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)

![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)

![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)